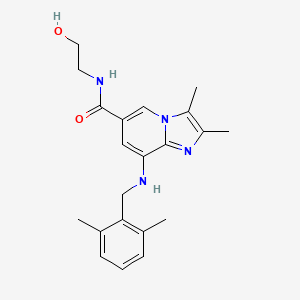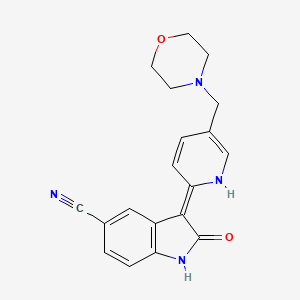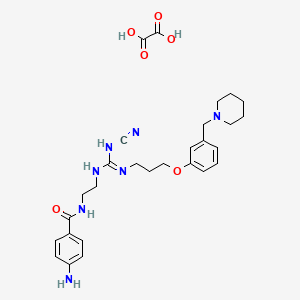
Aminopotentidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminopotentidine is a benzamide obtained by formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine. It has a role as a H2-receptor antagonist. It is a member of guanidines, a member of benzamides, a substituted aniline, a nitrile, an aromatic ether and a member of piperidines.
Aplicaciones Científicas De Investigación
Understanding Oxalate Metabolism and its Implications
Research on oxalate, a component of Aminopotentidine oxalate, has shed light on its significant role in human metabolism and various medical conditions. Oxalate is a product of amino acid metabolism and lacks endogenous metabolizing enzymes in humans, making it potentially toxic. The human intestinal microbiota, particularly Oxalobacter formigenes, plays a crucial role in degrading oxalate and maintaining its balance within the body. Disruptions in this balance have been linked to conditions like oxalate nephropathy, highlighting the importance of understanding oxalate metabolism in preventing kidney damage (Nazzal, Ho, Wu, & Charytan, 2020).
Role in Neurotoxicity and Therapeutic Interventions
Oxalate's involvement in neurotoxicity, specifically through its interaction with neuron voltage-gated sodium channels, has been a significant area of research. The metabolite has been identified as a calcium chelator, contributing to dose-limiting neurotoxicity in treatments like oxaliplatin. Understanding the genetic factors, such as variants in genes coding for oxalate metabolism enzymes, could pave the way for predictive measures and therapeutic interventions to mitigate such neurotoxicity (Gamelin et al., 2007).
Insights into Dietary Contributions to Health Conditions
Research into dietary contributions of components like hydroxyproline, a precursor of oxalate, provides insights into conditions like calcium oxalate stone formation and renal impairment. Such studies help in understanding the dietary influences on health conditions and guide dietary recommendations and treatment plans (Knight et al., 2006).
Oxalate Clearance and Treatment Methods
Studies on oxalate clearance, especially in conditions like chronic renal failure (CRF), offer insights into treatment methods and the effectiveness of different medical interventions. Understanding how substances like oxalate are cleared from the body can inform treatment protocols and improve patient outcomes (Chimienti et al., 1986).
Propiedades
Número CAS |
140873-27-4 |
|---|---|
Nombre del producto |
Aminopotentidine oxalate |
Fórmula molecular |
C28H37N7O6 |
Peso molecular |
567.6 g/mol |
Nombre IUPAC |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide;oxalic acid |
InChI |
InChI=1S/C26H35N7O2.C2H2O4/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33;3-1(4)2(5)6/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32);(H,3,4)(H,5,6) |
Clave InChI |
GQKBDAXMEZIMRZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aminopotentidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



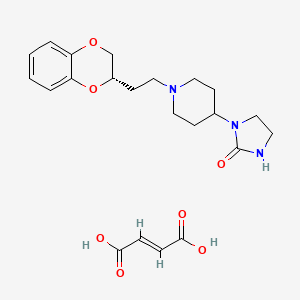
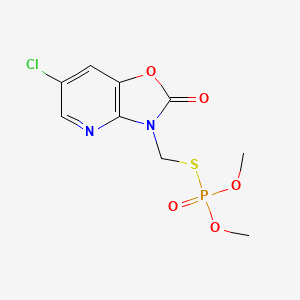
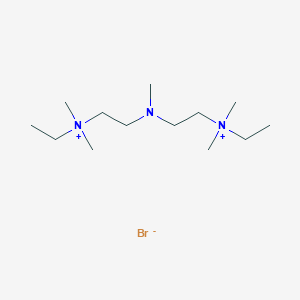
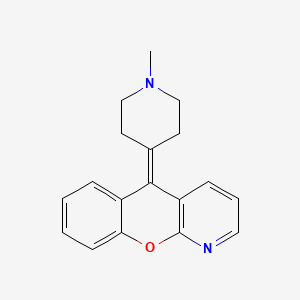
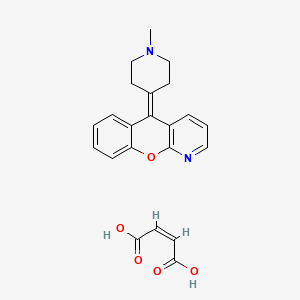

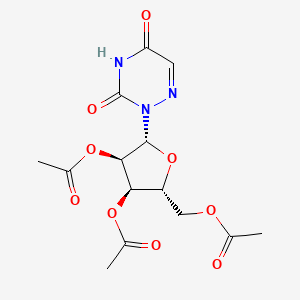
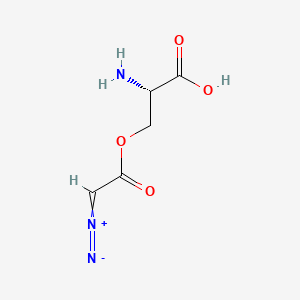
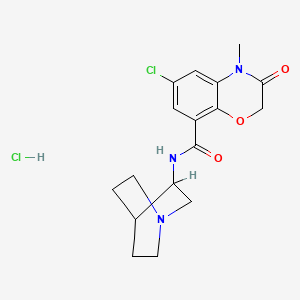
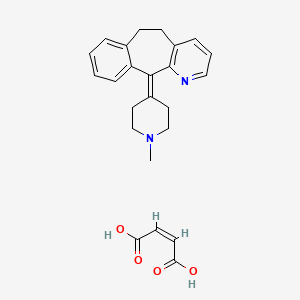
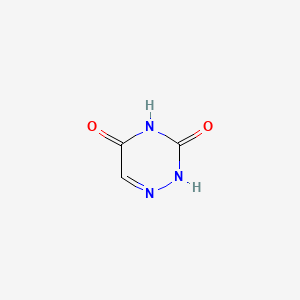
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
